molecular formula C17H20N2O3 B5591039 {4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol

{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5591039
M. Wt: 300.35 g/mol
InChI Key: NZGSXHPOJAQDIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions, utilizing specific reagents and conditions to construct complex molecular architectures. For example, the use of Bredereck's reagent facilitates the selective formation of chalcones, demonstrating the tailored approaches required for synthesizing complex heterocyclic compounds (Malathi & Chary, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol" is often determined using single-crystal X-ray diffraction, FT-IR spectroscopy, and both HF and DFT methods for theoretical calculations, providing insights into the bond lengths, bond angles, torsion angles, and vibrational frequencies that define the compound's geometry and stability (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical properties of structurally related compounds reveal their reactivity and potential for participating in various chemical transformations. The autocatalytic oxidation of benzylamines and alcohols under specific conditions exemplifies the chemical versatility of these molecules (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds interact with their environment. The unique packing styles and conformational preferences in the crystal lattice are particularly noteworthy, offering insights into the solid-state characteristics and stability of these molecules (Ohishi et al., 1995).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and redox behavior, are fundamental for comprehending the chemical nature and applications of these compounds. The synthesis and reactivity studies provide a foundational understanding of the mechanisms underlying their chemical behavior and potential applications in various fields (Racheva et al., 2008).

properties

IUPAC Name

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-12-14-11-19(9-10-22-13-14)17(21)15-3-5-16(6-4-15)18-7-1-2-8-18/h1-8,14,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGSXHPOJAQDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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